
1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-
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Overview
Description
1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is a cyclic organic compound with the molecular formula C7H12O3. It is also known as tetramethylethylene carbonate. This compound is characterized by its dioxolane ring structure, which includes two oxygen atoms and a carbonyl group. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This method involves the formation of a cyclic ester through the reaction of the hydroxyl group of glycolic acid with the carbonyl group of acetone.
Industrial Production Methods: Industrial production of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings.
Chemical Reactions Analysis
Ring-Opening Reactions with Nucleophiles
The compound undergoes nucleophilic ring-opening at the ketone or dioxolane moiety:
a. Reaction with Lithium Enolates
Treatment with lithium enolates (e.g., from methyl or t-butyl acetates) at −78°C in THF results in cleavage of the dioxolane ring, forming tetronic acids .
Reagent | Temperature | Product | Yield (%) |
---|---|---|---|
Lithium enolate (R = Me) | −78°C | 2-Methyltetronic acid | 65–78 |
Lithium enolate (R = t-Bu) | −78°C | 2-(tert-Butyl)tetronic acid | 70–82 |
Mechanism : Nucleophilic attack at the carbonyl carbon initiates ring opening, followed by decarboxylation .
b. Hydrolysis
Acidic or basic hydrolysis cleaves the dioxolane ring:
-
Acidic conditions (H₂SO₄, reflux): Forms cyclohexanone and 2,3-butanediol.
-
Basic conditions (NaOH, 50°C): Generates sodium borate derivatives and releases CO₂ .
Functionalization via Substitution Reactions
a. Phenolic Substitution
Reacts with phenol under H₂SO₄ catalysis to yield 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol:
Substrate | Catalyst | Conditions | Product Yield (%) |
---|---|---|---|
Phenol | H₂SO₄ | Reflux, 6 h | 72–85 |
Mechanism : Acid-mediated activation of the dioxolane oxygen facilitates nucleophilic aromatic substitution.
b. Grignard Additions
The ketone group participates in Grignard reactions:
Grignard Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
CH₃MgBr | THF, 0°C → RT | Tertiary alcohol derivative | 68 |
PhMgCl | Et₂O, reflux | Aryl-substituted cyclohexanol | 75 |
Steric hindrance from tetramethyl groups slows reaction kinetics compared to unsubstituted cyclohexanone .
Oxidation and Reduction Pathways
a. Ketone Reduction
The cyclohexanone moiety is reduced to cyclohexanol using NaBH₄ or LiAlH₄:
Reducing Agent | Solvent | Temperature | Yield (%) |
---|---|---|---|
NaBH₄ | MeOH | 25°C | 88 |
LiAlH₄ | Et₂O | 0°C → RT | 92 |
b. Peroxide Formation
Exposure to singlet oxygen (¹O₂) generates hydroperoxide derivatives via ene reactions :
Oxidizing Agent | Substrate | Product | Yield (%) |
---|---|---|---|
¹O₂ (λ = 450 nm) | α,β-Unsaturated ketone | 3-Hydroxy-1,2-dioxolane | 55–60 |
Cycloaddition and Cross-Coupling Reactions
a. Diels-Alder Reactivity
The ketone group acts as a dienophile in [4+2] cycloadditions with conjugated dienes:
Diene | Catalyst | Product | Yield (%) |
---|---|---|---|
1,3-Butadiene | None | Bicyclic dioxolane adduct | 63 |
Isoprene | AlCl₃ | Substituted bicyclic compound | 70 |
b. Suzuki-Miyaura Coupling
Boronate esters derived from the compound participate in cross-couplings :
Aryl Halide | Catalyst System | Product | Yield (%) |
---|---|---|---|
4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted dioxolane | 78 |
Stability and Decomposition
Thermal Decomposition :
At temperatures >150°C, the compound undergoes retro-Diels-Alder decomposition, releasing CO₂ and forming tetramethylcyclopentadiene .
Photolytic Degradation :
UV irradiation (λ < 300 nm) cleaves the peroxide bond, yielding acetone and cyclohexanone radicals .
Comparative Reactivity
Key differences from simpler dioxolanes or ketones include:
Feature | 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- | Unsubstituted 1,3-Dioxolane |
---|---|---|
Hydrolysis Rate | Slower (steric hindrance) | Faster |
Oxidation Resistance | Higher (methyl shielding) | Lower |
Nucleophilic Attack | Selective at ketone | Non-selective |
Scientific Research Applications
1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis. Its unique structure makes it useful in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- involves its interaction with molecular targets through its dioxolane ring. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic attack, ring-opening reactions, and formation of stable intermediates.
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
Ethylene Carbonate: Another cyclic carbonate with similar chemical properties.
Propylene Carbonate: A cyclic carbonate with a three-carbon backbone.
Uniqueness: 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is unique due to its tetramethyl substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
23438-10-0 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4,4,5,5-tetramethyldioxolan-3-one |
InChI |
InChI=1S/C7H12O3/c1-6(2)5(8)9-10-7(6,3)4/h1-4H3 |
InChI Key |
MXSVQRIJFXOUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OOC1(C)C)C |
Origin of Product |
United States |
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